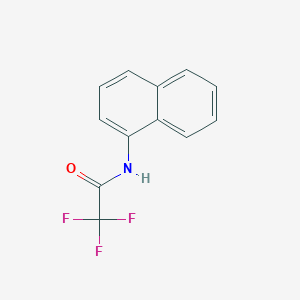
2,2,2-trifluoro-N-naphthalen-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-N-naphthalen-1-ylacetamide, also known as TFA-NNA, is a synthetic compound used in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a trifluoromethyl group, which makes it highly lipophilic and able to penetrate cell membranes. TFA-NNA has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-N-naphthalen-1-ylacetamide is not fully understood, but it is thought to involve the inhibition of voltage-gated sodium channels, as well as the induction of apoptosis in cancer cells. The compound has also been shown to modulate the activity of other ion channels, such as potassium channels, which may contribute to its effects on neuronal and cancer cell function.
Efectos Bioquímicos Y Fisiológicos
2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. In addition, the compound has been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential use as a local anesthetic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2,2-trifluoro-N-naphthalen-1-ylacetamide in lab experiments include its high lipophilicity, which allows it to penetrate cell membranes, and its ability to modulate ion channel activity. However, the compound's mechanism of action is not fully understood, and its effects on other cellular processes are not well characterized. In addition, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide may have off-target effects, which could complicate data interpretation.
Direcciones Futuras
Future research on 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be investigated as a potential local anesthetic or as a tool for studying the role of voltage-gated sodium channels in neuronal function. In cancer research, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be further studied as a potential anti-cancer agent, and its effects on other cellular processes could be characterized. In drug discovery, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be used as a lead compound for the development of novel drugs targeting ion channels or other cellular processes.
Métodos De Síntesis
2,2,2-trifluoro-N-naphthalen-1-ylacetamide can be synthesized through a multi-step process involving the reaction of naphthalene with trifluoroacetic anhydride and subsequent reactions with various reagents. The synthesis of 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been described in several research papers, and the purity and yield of the compound can be optimized through careful purification techniques.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been used in scientific research to investigate its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. This inhibition has been linked to the compound's potential use as a local anesthetic.
In cancer research, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer and leukemia. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
837-78-5 |
|---|---|
Nombre del producto |
2,2,2-trifluoro-N-naphthalen-1-ylacetamide |
Fórmula molecular |
C12H8F3NO |
Peso molecular |
239.19 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11(17)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,16,17) |
Clave InChI |
DASQPWURVZDKPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




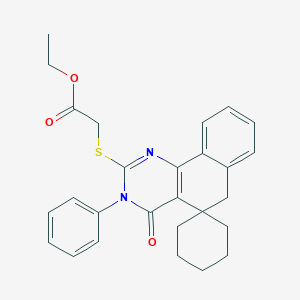
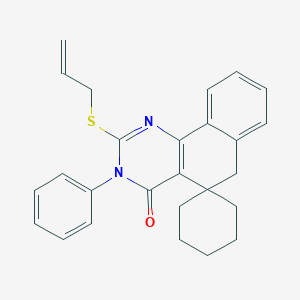
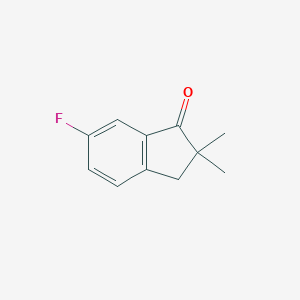

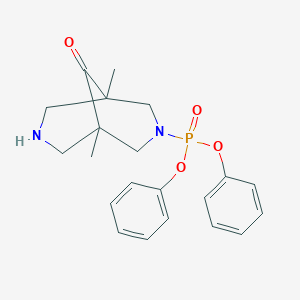
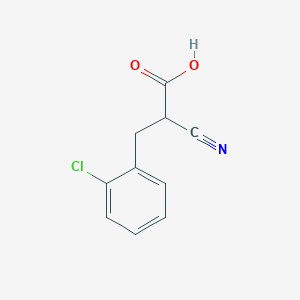
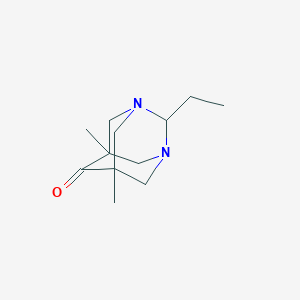
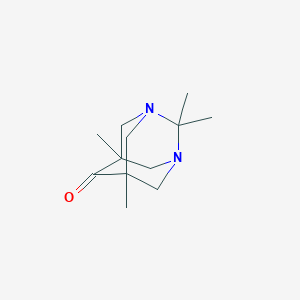
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
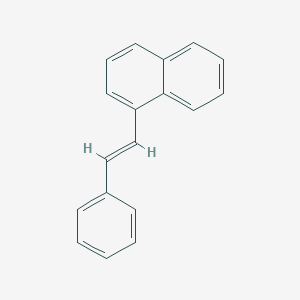
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)
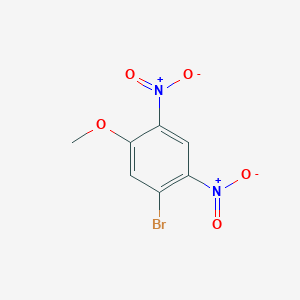
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)